molecular formula C23H21N3OS B2685394 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 851131-73-2

2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2685394
CAS No.: 851131-73-2
M. Wt: 387.5
InChI Key: QTSYYLVZFOCXOB-UHFFFAOYSA-N
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Description

2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic compound that features an imidazole ring, a naphthalene moiety, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole derivative, which is then reacted with a thioether compound. The final step involves the acylation of the thioether-imidazole intermediate with naphthalen-1-yl acetic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) in polar aprotic solvents are typical.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its imidazole ring.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific proteins or enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target. The thioether linkage and naphthalene moiety contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dimethylphenyl)-1H-imidazole: Lacks the thioether and naphthalene components.

    Naphthalen-1-yl acetic acid: Does not contain the imidazole or thioether groups.

    Thioether derivatives: Similar in containing a sulfur linkage but differ in other structural components.

Uniqueness

2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide is unique due to its combination of an imidazole ring, thioether linkage, and naphthalene moiety

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c1-16-7-5-12-21(17(16)2)26-14-13-24-23(26)28-15-22(27)25-20-11-6-9-18-8-3-4-10-19(18)20/h3-14H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSYYLVZFOCXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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